N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is a chemical compound with the molecular formula C17H15Cl2N3O3S2. It has an average mass of 444.355 Da and a monoisotopic mass of 442.993195 Da .
Molecular Structure Analysis
The molecular structure of “N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is complex, with multiple functional groups. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Scientific Research Applications
Synthesis and Biological Activities
A series of new derivatives was synthesized, showcasing a variety of biological activities, including psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. The attempt to correlate biological results with structural characteristics and physicochemical parameters revealed specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).
Antimicrobial Activity
Novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and studied for their antimicrobial activity. The compounds showed notable activity against both bacteria and fungi species, with specific derivatives exhibiting antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. One compound displayed anti-gram-negative bacterial activity against Yersinia enterocolitica (Y53) (Evren et al., 2020).
Antinociceptive Activity
(5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives were synthesized and tested for antinociceptive activity using aspirin and dipyrone as standards. Among these compounds, one derivative was significantly more active than the others and the standards in all tests, indicating potential for pain management applications (Önkol et al., 2004).
MMP Inhibitors in Tissue Damage
2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides were designed, synthesized, and tested for their ability to affect inflammatory/oxidative processes involving free radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). Docking studies explored their binding mode at the MMP-9 protein, with one derivative showing the ability to inhibit MMP-9 at nanomolar levels, suggesting potential applications in anti-inflammatory and wound healing therapies (Incerti et al., 2018).
Corrosion Inhibitors
Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in an HCl solution. These inhibitors offered higher inhibition efficiencies and stability against steel corrosion than previously reported benzothiazole family inhibitors, indicating their potential as protective agents in industrial applications (Hu et al., 2016).
properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-3-9(16)14-11-15(2)10-7(13)4-6(12)5-8(10)17-11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYADZFQZVPWIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.